molecular formula C12H10Cl2N4O2 B5524412 1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea

1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea

Cat. No.: B5524412
M. Wt: 313.14 g/mol
InChI Key: SDTDDSXKXGKDDR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzoyl group and a methyl-pyrazolyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:

    Preparation of 2,4-Dichlorobenzoyl Chloride: This intermediate is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 5-Methyl-1H-pyrazole: This intermediate is prepared by the cyclization of appropriate precursors, such as hydrazine and acetylacetone, under acidic conditions.

    Coupling Reaction: The final compound is obtained by reacting 2,4-dichlorobenzoyl chloride with 5-methyl-1H-pyrazole in the presence of a base, such as triethylamine, to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular

Properties

IUPAC Name

2,4-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-6-4-10(18-17-6)15-12(20)16-11(19)8-3-2-7(13)5-9(8)14/h2-5H,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTDDSXKXGKDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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